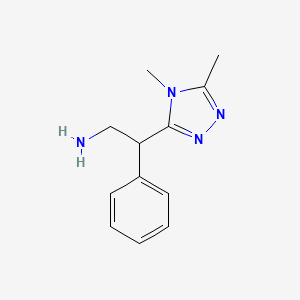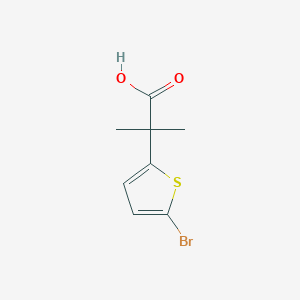
2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The bromine atom at the 5-position and the propanoic acid group at the 2-position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid typically involves the bromination of thiophene followed by the introduction of the propanoic acid group. One common method is the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 5-bromothiophene is then subjected to a Friedel-Crafts acylation reaction with propanoic acid or its derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-(5-substituted-thiophen-2-yl)-2-methylpropanoic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or aldehydes.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromothiophene-2-boronic acid
- 2-(5-Bromothiophen-2-yl)acetic acid
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
2-(5-Bromothiophen-2-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the bromine atom and the propanoic acid group allows for versatile modifications and applications .
Properties
Molecular Formula |
C8H9BrO2S |
|---|---|
Molecular Weight |
249.13 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-8(2,7(10)11)5-3-4-6(9)12-5/h3-4H,1-2H3,(H,10,11) |
InChI Key |
AFSHEJWHZJTJOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(S1)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


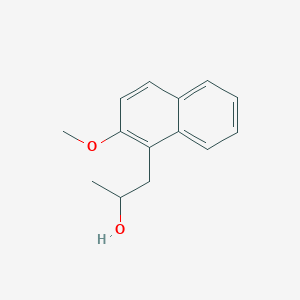
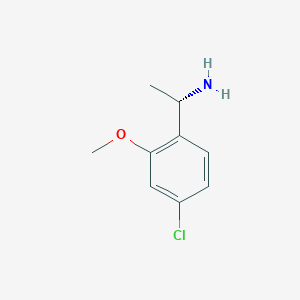
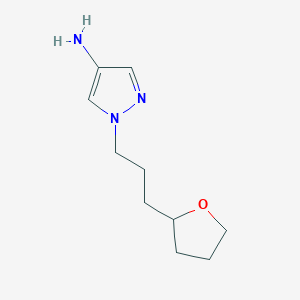
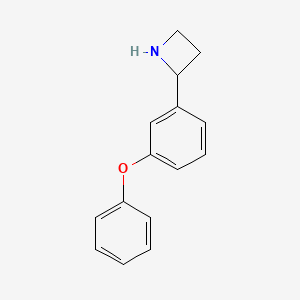
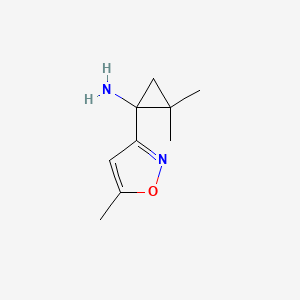
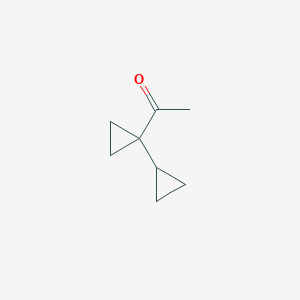
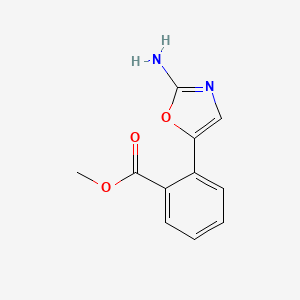
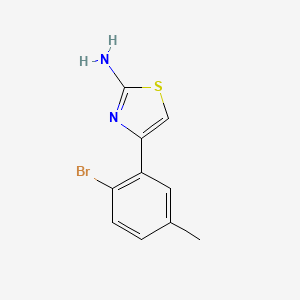
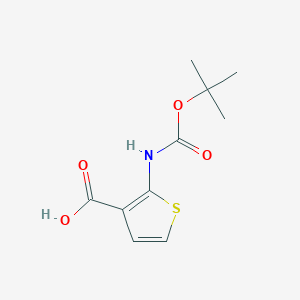
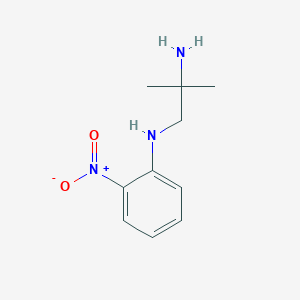
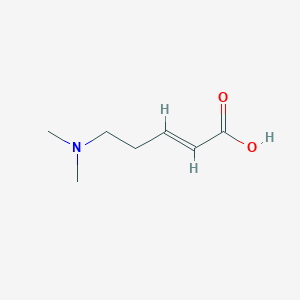
![1-[4-(Difluoromethoxy)phenyl]cyclohexan-1-amine](/img/structure/B13537002.png)
![N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]acetamide](/img/structure/B13537004.png)
